An In-depth Technical Guide to 3,4,5-Trimethoxybenzamide: Chemical Properties and Structure
An In-depth Technical Guide to 3,4,5-Trimethoxybenzamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethoxybenzamide is an aromatic amide that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a benzene ring substituted with three methoxy groups and an amide functional group, imparts unique chemical properties that make it a precursor to a variety of more complex molecules, including pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3,4,5-Trimethoxybenzamide, with a focus on experimental details and data for researchers in drug development and related scientific fields.
Chemical Structure and Identification
The structural framework of 3,4,5-Trimethoxybenzamide consists of a benzamide core with methoxy groups at the 3, 4, and 5 positions of the phenyl ring.
| Identifier | Value |
| IUPAC Name | 3,4,5-Trimethoxybenzamide |
| CAS Number | 3086-62-2[1] |
| Molecular Formula | C₁₀H₁₃NO₄[1][2] |
| Molecular Weight | 211.22 g/mol [1][2] |
| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)N[3] |
| InChI | InChI=1S/C10H13NO4/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H2,11,12)[3] |
Chemical Structure Diagram:
Caption: 2D structure of 3,4,5-Trimethoxybenzamide.
Physicochemical Properties
A summary of the key physicochemical properties of 3,4,5-Trimethoxybenzamide is presented in the table below.
| Property | Value | Source |
| Melting Point | 177-184 °C | [1] |
| Appearance | White powder | [1] |
| Solubility | Soluble in ethanol. | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3,4,5-Trimethoxybenzamide.
Mass Spectrometry: The mass spectrum of 3,4,5-Trimethoxybenzamide shows a molecular ion peak corresponding to its molecular weight.
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the N-H stretching of the amide, C=O stretching of the amide, C-O stretching of the methoxy groups, and aromatic C-H and C=C stretching.
Experimental Protocols
Synthesis of 3,4,5-Trimethoxybenzamide
A common and effective method for the synthesis of 3,4,5-Trimethoxybenzamide involves the amidation of 3,4,5-trimethoxybenzoyl chloride with ammonia.[5]
Reaction Scheme:
Caption: Synthesis of 3,4,5-Trimethoxybenzamide.
Detailed Experimental Protocol: [5]
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Materials:
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3,4,5-Trimethoxybenzoyl chloride
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Aqueous ammonia solution
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Toluene (solvent)
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Procedure:
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A solution of 3,4,5-trimethoxybenzoyl chloride in toluene is prepared.
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The solution is cooled to a temperature between -5 and 0 °C.
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A stoichiometric excess of aqueous ammonia is added dropwise to the cooled solution with vigorous stirring. The molar ratio of ammonia to 3,4,5-trimethoxybenzoyl chloride is typically 4:1.
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The reaction mixture is stirred at this temperature for 30 minutes.
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After the reaction is complete, the precipitated product, 3,4,5-Trimethoxybenzamide, is collected by filtration.
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The solid product is washed with cold water and then dried to afford the final product.
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Purity and Yield:
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The purity of the obtained product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.
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A reported yield for this reaction is high, with a product purity of 99.0%.[5]
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Biological Activity and Potential Applications
While 3,4,5-Trimethoxybenzamide itself is primarily utilized as a chemical intermediate, the 3,4,5-trimethoxyphenyl moiety is a common scaffold in a variety of biologically active molecules. For instance, the related compound Trimethobenzamide is used as an antiemetic agent.[6][7][8] Its mechanism of action is thought to involve the chemoreceptor trigger zone (CTZ) in the medulla oblongata.[6][7][8]
Derivatives of 3,4,5-trimethoxybenzoic acid have been investigated for a range of pharmacological activities, including anti-apoptotic and anticancer properties. The 3,4,5-trimethoxybenzoyl group is a key structural feature in several natural products and synthetic compounds with significant biological effects.
The primary application of 3,4,5-Trimethoxybenzamide is as a precursor in the synthesis of more complex molecules, including pharmaceuticals.[1] Its structural features allow for further chemical modifications to generate a diverse library of compounds for drug discovery and development.
Conclusion
3,4,5-Trimethoxybenzamide is a well-characterized organic compound with defined chemical and physical properties. Its synthesis is straightforward, making it a readily accessible intermediate for research and development. While the biological activity of 3,4,5-Trimethoxybenzamide itself is not extensively documented, its structural motif is present in numerous pharmacologically active compounds, highlighting its importance in medicinal chemistry and drug design. This technical guide provides essential data and protocols to support the work of researchers and scientists in these fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR spectrum [chemicalbook.com]
- 3. 3-Amino-4-methoxybenzamide(17481-27-5) 13C NMR spectrum [chemicalbook.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Trimethobenzamide [dailymed.nlm.nih.gov]
- 7. Trimethobenzamide Capsules: Package Insert / Prescribing Info / MOA [drugs.com]
- 8. Trimethobenzamide | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]
